molecular formula C9H14O3S B13091567 Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate

Cat. No.: B13091567
M. Wt: 202.27 g/mol
InChI Key: KTTORJLEEHMSLV-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound is part of the thiophene family, which is known for its sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the reaction of 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfur atom can form bonds with various biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl 5,5-dimethyl-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C9H14O3S/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3

InChI Key

KTTORJLEEHMSLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(C1=O)(C)C

Origin of Product

United States

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